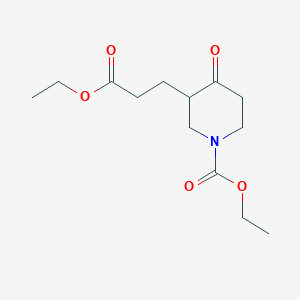

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1-carboxylate

Description

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1-carboxylate (CAS 130819-99-7, molecular formula C₁₃H₂₁NO₅, molecular weight 271.31 g/mol) is a piperidine-derived ester with two ethoxycarbonyl groups and a ketone at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of bicyclic lactams and thiolactams. Its utility lies in its ability to undergo multi-step transformations, such as methoxime formation, hydrogenation, and thioamide derivatization, enabling access to complex heterocyclic frameworks .

Properties

Molecular Formula |

C13H21NO5 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C13H21NO5/c1-3-18-12(16)6-5-10-9-14(8-7-11(10)15)13(17)19-4-2/h10H,3-9H2,1-2H3 |

InChI Key |

SKBYAJKBWLCMBA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1CN(CCC1=O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with ethyl 3-ethoxy-3-oxopropanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The piperidine ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of this compound vary in substituents on the piperidine ring, ester groups, or appended functional groups. These modifications influence reactivity, physicochemical properties, and applications. Below is a detailed comparison:

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties

Physicochemical Properties

- Solubility : Compound 6’s polar ester and ketone groups suggest moderate solubility in polar aprotic solvents (e.g., DMF, THF). In contrast, the benzyl and phenyl-substituted analogs exhibit lower solubility due to hydrophobic substituents.

- Stability: The 4-oxo group in Compound 6 may render it prone to keto-enol tautomerism, whereas cyano or aryl groups in analogs (e.g., diphenylpropyl derivative) enhance hydrolytic stability .

Biological Activity

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-oxopiperidine-1-carboxylate (CAS No. 130819-99-7) is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : CHN O

- Molecular Weight : 271.31 g/mol

- CAS Number : 130819-99-7

This compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. The compound's piperidine core is known for its ability to modulate neurotransmitter systems, which is significant in the development of drugs for neurological disorders.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds, including this compound, possess antimicrobial properties. In vitro assays demonstrated effective inhibition against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The results suggest that it induces apoptosis through the activation of caspase pathways.

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical) | 25 |

| MCF7 (Breast) | 30 |

| A549 (Lung) | 20 |

Case Studies

- Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound was shown to reduce amyloid-beta plaque accumulation and improve cognitive function, suggesting a potential therapeutic role in neurodegenerative diseases.

- Anti-inflammatory Activity : Another study explored the anti-inflammatory properties of this compound using lipopolysaccharide-stimulated macrophages. The results indicated a significant reduction in pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.